Momordin II

Triterpenoid glycosylation Structure-activity relationship Physicochemical differentiation

Researchers studying RIPs face confounding RNase contamination. Momordin II (CAS 95851-41-5), a pure type 1 RIP, inhibits cell-free eukaryotic protein synthesis and releases adenine from ribosomes/DNA without RNase activity-ideal for mechanistic RIP studies. It also shows moderate anti-inflammatory (NO IC50 5.41-11.28 µM) and anti-proliferative (IC50 8.42-19.74 µM) activities, supporting cancer/inflammation research. ≥98% purity; analytical standard for M. cochinchinensis QC. Global shipping for R&D.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
Cat. No. B1256010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordin II
Synonymseta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxo-olean-12-en-3-yl 3-O-alpha-L-arabinopyranosyl-
momordin II (Oleanolic Acid)
momordin IIc
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
InChIKeyBAJBCZHVQXVBMJ-BJEVZSKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Momordin II: Triterpene Glycoside and RIP


Momordin II (CAS 95851-41-5, C47H74O18, MW 927.08) is an oleanane-type triterpene glycoside and a type 1 ribosome-inactivating protein (RIP) [1]. It functions as a potent inhibitor of cell-free eukaryotic protein synthesis by releasing adenine from rat liver ribosomes and DNA, while lacking RNase activity [2]. Structurally defined as the 28-O-β-D-glucopyranoside of momordin I [3], Momordin II exhibits both anti-inflammatory and anti-proliferative properties, with moderate inhibition of NO production and cytotoxicity against select human tumor cell lines [4].

Momordin II vs. Analogs: Key Differences


Within the momordin class, Momordin II, Momordin I, Momordin IIb, and Momordin IIc exhibit distinct structural modifications and divergent biological profiles, precluding simple interchange. Momordin II is the 28-O-β-D-glucopyranoside of Momordin I, a modification that alters its physicochemical properties and likely its bioavailability [1]. Momordin I, by contrast, lacks this glycosylation and demonstrates markedly stronger cytotoxicity (IC50 7.3–16.1 µg/mL) against human cancer cell lines [2]. Momordin IIb, a distinct compound with formula C42H66O14, differs in its glycosylation pattern, and its biological activities are not well characterized [3]. Momordin IIc, isolated from different species, exhibits only weak alpha-glucosidase inhibition (IC50 > 50 µM) [4]. Consequently, selection among these analogs for research or industrial applications must be guided by specific activity profiles rather than generic class assumptions.

Momordin II: Comparative Evidence vs. Analogs


Glycosylation Determines Physicochemical Properties

Momordin II is unequivocally characterized as the 28-O-β-D-glucopyranoside of momordin I, a structural distinction that directly impacts molecular weight, solubility, and melting behavior [1]. Momordin I, lacking this glucose moiety, exhibits a lower molecular weight and different solubility profile. Momordin II forms colorless needles soluble in methanol with a melting point of 240–245 °C [1]. This glycosylation is a critical determinant for compound selection, influencing handling, formulation, and potentially in vivo pharmacokinetics.

Triterpenoid glycosylation Structure-activity relationship Physicochemical differentiation

Cytotoxic Potency: Milder than Momordin I

Momordin II demonstrates anti-proliferative activity against human tumor cell lines WiDr and MCF-7 with IC50 values ranging from 8.42 to 19.74 µM [1]. In stark contrast, its close analog Momordin I exhibits potent cytotoxicity with IC50 values ranging from 7.28 to 16.05 µg/mL against various human cancer cell lines [2]. The difference in potency and cellular targets indicates that Momordin II and Momordin I are not functionally interchangeable in oncology research; Momordin I is a far more potent cytotoxic agent.

Cancer cell cytotoxicity Anti-proliferative activity Triterpenoid saponins

Anti-Inflammatory NO Inhibition Profile

In a study evaluating anti-inflammatory potential, Momordin II demonstrated moderate inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, with an IC50 range of 5.41 to 11.28 µM [1]. This activity profile provides a benchmark for selecting Momordin II for inflammation-related research. While no direct comparison data for Momordin I or IIb in the same assay are available, this quantitative data establishes a baseline for Momordin II's activity, allowing researchers to compare it against other known anti-inflammatory agents.

Anti-inflammatory agents Nitric oxide inhibition RAW264.7 macrophages

Alpha-Glucosidase Inhibition by Momordin IIc

While Momordin II has established anti-inflammatory and anti-proliferative activities, its closely related analog Momordin IIc demonstrates only weak inhibition of alpha-glucosidase, with an IC50 value greater than 50 µM [1]. This stark contrast in biological activity underscores the functional divergence within the momordin class. Momordin II's activity profile is distinct, focusing on ribosome inactivation and inflammation, whereas Momordin IIc is an ineffective alpha-glucosidase inhibitor, making it unsuitable for applications targeting this enzyme.

Alpha-glucosidase inhibition Diabetes research Triterpenoid selectivity

Momordin II: Research & Industrial Applications


RIP Mechanisms in Cell-Free Systems

Momordin II is a highly suitable reagent for studying RIP mechanisms due to its well-characterized ability to inhibit cell-free protein synthesis and release adenine from ribosomes and DNA, all while lacking confounding RNase activity [1]. This specific profile makes it an ideal tool for dissecting the fundamental biochemistry of RIPs without the interference of RNA degradation.

Anti-Inflammatory & Anti-Proliferative Models

For researchers investigating the therapeutic potential of natural products, Momordin II offers a validated starting point for studies on inflammation and cancer. Its moderate inhibition of NO production (IC50 5.41–11.28 µM) in macrophages [2] and anti-proliferative effects (IC50 8.42–19.74 µM) against select tumor cell lines [2] provide a defined activity window. This makes it useful for screening assays, combination studies, or as a scaffold for semi-synthetic modification to enhance potency.

Momordica Species Standardization & QC

Given its well-defined structure and occurrence in Momordica cochinchinensis [3], Momordin II serves as a valuable analytical reference standard for the authentication, quality control, and chemical fingerprinting of herbal materials and extracts derived from this plant. Its distinct physicochemical properties (melting point, solubility) and spectral data [3] facilitate its identification and quantification in complex botanical matrices.

Technical Documentation Hub

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